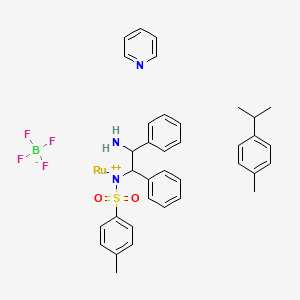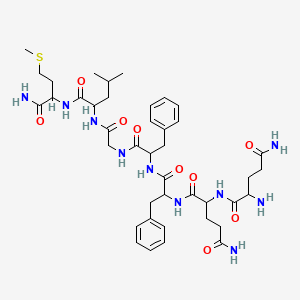![molecular formula C39H72O8 B15129730 4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid](/img/structure/B15129730.png)
4-[2,3-Di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dipalmitoyl-3-succinylglycerol is a synthetic compound with the molecular formula C39H72O8 and a molecular weight of 668.98 g/mol . It is a derivative of glycerol, where two palmitic acid molecules are esterified at the 1 and 2 positions, and a succinic acid moiety is attached at the 3 position. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-3-succinylglycerol can be synthesized through a multi-step process involving the esterification of glycerol with palmitic acid, followed by the introduction of the succinic acid moiety. The general steps are as follows:
Esterification of Glycerol: Glycerol is reacted with palmitic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to form 1,2-dipalmitoylglycerol.
Introduction of Succinic Acid: The 1,2-dipalmitoylglycerol is then reacted with succinic anhydride in the presence of a base such as pyridine to form 1,2-dipalmitoyl-3-succinylglycerol.
Industrial Production Methods
Industrial production of 1,2-dipalmitoyl-3-succinylglycerol follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and palmitic acid are esterified in industrial reactors.
Purification: The intermediate product, 1,2-dipalmitoylglycerol, is purified through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dipalmitoyl-3-succinylglycerol undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, palmitic acid, and succinic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the succinic acid moiety, leading to the formation of succinic acid derivatives.
Reduction: Reduction reactions can target the ester bonds, converting them back to alcohols and acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: Glycerol, palmitic acid, and succinic acid.
Oxidation: Succinic acid derivatives.
Reduction: Alcohols and acids.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-3-succinylglycerol has various applications in scientific research, including:
Chemistry: Used as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Mécanisme D'action
The mechanism of action of 1,2-dipalmitoyl-3-succinylglycerol involves its interaction with cell membranes and lipid metabolism pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also be metabolized by lipases, releasing palmitic acid and succinic acid, which can participate in various metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: A phospholipid with similar structural features but with a phosphocholine head group instead of succinic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Another phospholipid with a phosphoethanolamine head group.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Similar structure but with oleic acid instead of palmitic acid.
Uniqueness
1,2-Dipalmitoyl-3-succinylglycerol is unique due to the presence of the succinic acid moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other glycerol-based lipids and allows for specific interactions with biological membranes and metabolic pathways .
Propriétés
Formule moléculaire |
C39H72O8 |
|---|---|
Poids moléculaire |
669.0 g/mol |
Nom IUPAC |
4-[2,3-di(hexadecanoyloxy)propoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H72O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(42)45-33-35(34-46-38(43)32-31-36(40)41)47-39(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35H,3-34H2,1-2H3,(H,40,41) |
Clé InChI |
GNENAKXIVCYCIZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC(=O)O)OC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-(Trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15129650.png)
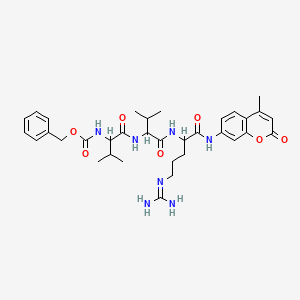
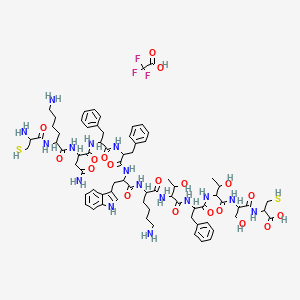
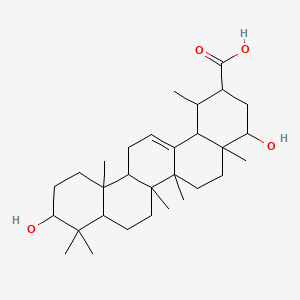
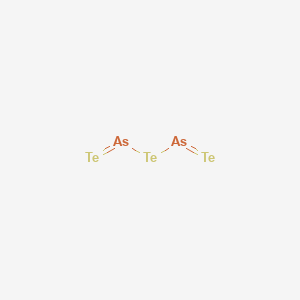
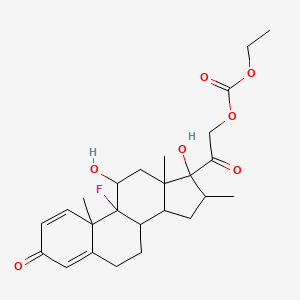
![2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B15129682.png)
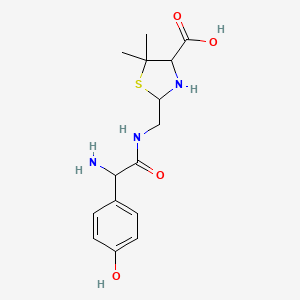
![Methyl 2-[8-(furan-3-yl)-1,3,14-trihydroxy-7,16,18-trimethyl-10,15-dioxo-9,13-dioxahexacyclo[14.2.1.02,14.03,12.04,18.07,12]nonadecan-17-yl]-2-hydroxyacetate](/img/structure/B15129718.png)
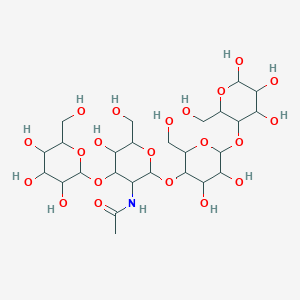
![2-Amino-3-sulfanylpropanoic acid;5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B15129742.png)

